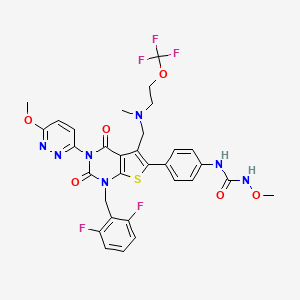

GnRH-R antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H28F5N7O6S |

|---|---|

Molecular Weight |

721.7 g/mol |

IUPAC Name |

1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |

InChI |

InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45) |

InChI Key |

DHHVWOROTLFBDK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GnRH Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gonadotropin-releasing hormone (GnRH) receptor antagonists are a critical class of therapeutics that modulate the hypothalamic-pituitary-gonadal (HPG) axis. Unlike GnRH agonists which induce a transient stimulatory phase, antagonists elicit a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—by competitively blocking the GnRH receptor (GnRH-R) in the anterior pituitary. This immediate onset of action without a hormonal surge makes them advantageous for various clinical applications, including assisted reproductive technology, and the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[1][2][3] This guide provides a comprehensive overview of the molecular mechanism of action of GnRH-R antagonists, detailing their interaction with the receptor, the subsequent effects on intracellular signaling pathways, and the experimental protocols used for their characterization.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of GnRH-R antagonists is competitive and reversible binding to the GnRH receptors located on the surface of pituitary gonadotroph cells.[1][2] By occupying the receptor's binding site, these antagonists prevent the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This blockade results in a swift reduction in the circulating levels of these gonadotropins, which in turn suppresses the production of gonadal steroids—testosterone in males and estrogen in females.

The antagonists are broadly categorized into peptide and non-peptide molecules. Peptide antagonists, such as cetrorelix and ganirelix, are structurally similar to native GnRH with specific amino acid substitutions that confer their antagonistic properties. Non-peptide, small-molecule antagonists, like elagolix and relugolix, offer the advantage of oral bioavailability.

GnRH Receptor Signaling Pathways

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a cascade of intracellular events that are effectively blocked by GnRH-R antagonists.

The Phospholipase C (PLC) Pathway

Activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for the exocytosis of LH and FSH from their storage granules.

-

DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in the transcriptional regulation of gonadotropin subunit genes.

Involvement of Other Signaling Pathways

While the Gαq/11-PLC pathway is the principal signaling cascade, evidence suggests that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi, leading to the modulation of cyclic AMP (cAMP) levels. However, the primary mechanism of GnRH-R antagonists is the blockade of the Gαq/11-mediated signaling.

Quantitative Data on GnRH-R Antagonists

The binding affinity and functional potency of GnRH-R antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for several prominent antagonists.

| Antagonist | Receptor | Assay Type | Parameter | Value (nM) |

| Relugolix | Human GnRH-R | Binding Affinity | IC50 | 0.33 |

| Relugolix | Monkey GnRH-R | Binding Affinity | IC50 | 0.32 |

| Cetrorelix Acetate | GnRH-R | Binding Affinity | IC50 | 1.21 |

| Degarelix acetate | Human GnRH-R | Binding Affinity | IC50 | 3 |

| GnRH-R antagonist 1 | GnRH-R | Binding Affinity | IC50 | 0.57 |

| This compound | GnRH-R | In Vitro Activity | IC50 | 2.18 |

| GnRH-R antagonist-3 | Rat GnRH-R | Binding Affinity | IC50 | 94 |

| GnRH-R antagonist-3 | Human GnRH-R | Binding Affinity | IC50 | 275 |

Caption: Table 1. Binding Affinities and In Vitro Activities of Selected GnRH-R Antagonists.

Detailed Experimental Protocols

The characterization of GnRH-R antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the GnRH receptor.

Objective: To measure the affinity of an antagonist by its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [125I]-triptorelin).

-

Unlabeled antagonist (test compound).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the GnRH-R in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block GnRH-induced activation of the PLC signaling pathway.

Objective: To quantify the inhibition of GnRH-stimulated inositol phosphate production by an antagonist.

Materials:

-

Intact cells expressing the GnRH receptor.

-

myo-[3H]inositol.

-

GnRH agonist.

-

GnRH-R antagonist (test compound).

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

Cell Labeling: Culture cells in a medium containing myo-[3H]inositol for a sufficient time (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.

-

Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of the antagonist for a defined period.

-

Stimulation: Add a fixed concentration of a GnRH agonist to the cells in the presence of LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the inositol phosphates.

-

Purification: Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the log concentration of the antagonist to determine its IC50 for inhibiting the GnRH-stimulated response.

Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.

Objective: To measure the blockade of GnRH-induced intracellular calcium release by an antagonist.

Materials:

-

Intact cells expressing the GnRH receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

GnRH agonist.

-

GnRH-R antagonist (test compound).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye. The dye will fluoresce upon binding to calcium.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Addition: Add varying concentrations of the antagonist to the cells and incubate for a short period.

-

Agonist Injection and Measurement: Inject a fixed concentration of a GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response for each antagonist concentration. Plot the peak response against the log concentration of the antagonist to determine its IC50 for inhibiting the calcium mobilization.

Visualizing the Mechanism and Experimental Workflows

GnRH Signaling Pathway and Antagonist Action

Caption: GnRH signaling pathway and the inhibitory action of a GnRH-R antagonist.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for the in vitro characterization of GnRH-R antagonists.

Conclusion

GnRH receptor antagonists represent a significant advancement in the modulation of the HPG axis, offering a rapid and effective means of suppressing gonadotropin and sex steroid levels. Their mechanism of action, centered on competitive antagonism at the GnRH receptor, prevents the activation of the critical Gαq/11-PLC-IP3/DAG signaling pathway. A thorough understanding of this mechanism, supported by robust in vitro characterization through binding and functional assays, is paramount for the continued development and optimization of this important class of therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Synthesis and Characterization of a Novel GnRH-R Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a potent Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist, designated herein as GnRH-R Antagonist 1. This document details the synthetic protocols, analytical characterization, and pharmacological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction to GnRH-R Antagonists

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] GnRH antagonists are a class of drugs that competitively bind to and block the GnRH receptor, thereby inhibiting the downstream signaling cascade.[4][5] This mechanism of action leads to a rapid and reversible suppression of gonadotropins and sex hormones, making GnRH-R antagonists valuable therapeutic agents for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids. Unlike GnRH agonists, which cause an initial surge in hormone levels (the "flare effect"), antagonists provide immediate suppression, which can be particularly advantageous in certain clinical settings.

This guide focuses on a specific orally bioavailable small molecule, this compound (also referred to as compound 21a), which has demonstrated high binding affinity and potent in vitro antagonistic activity.

Synthesis of this compound

The synthesis of small molecule GnRH-R antagonists like this compound typically involves a multi-step organic synthesis approach. While the exact proprietary synthesis route for this specific compound is not publicly detailed, a generalizable synthetic strategy for similar chemical scaffolds is outlined below. This protocol is a representative example based on common organic synthesis methodologies for compounds with similar structural motifs.

Experimental Protocol: Synthesis of a Furan-based GnRH-R Antagonist

Objective: To synthesize a furan-based small molecule GnRH-R antagonist.

Materials:

-

Starting materials (e.g., substituted furanoic acid, substituted aniline)

-

Coupling agents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., DMF, DCM, THF)

-

Purification media (e.g., silica gel for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Amide Coupling:

-

Dissolve the substituted furanoic acid (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.

-

Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure GnRH-R antagonist.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized antagonist.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Procedure:

-

Dissolve a small sample of the antagonist in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient program and record the chromatogram.

-

Purity is calculated based on the area of the main peak relative to the total peak area. A purity of >95% is generally required for in vitro assays.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Protocol:

-

System: An electrospray ionization mass spectrometer (ESI-MS) or MALDI-FT mass spectrometry.

-

Mode: Positive or negative ion mode, depending on the compound's properties.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

-

Acquire the mass spectrum and compare the observed molecular ion peak (e.g., [M+H]+ or [M-H]-) with the calculated molecular weight of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Protocol:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed.

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Procedure:

-

Dissolve an appropriate amount of the sample in the deuterated solvent.

-

Acquire the NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integrations to confirm that the obtained structure matches the expected structure of this compound.

-

Pharmacological Characterization

GnRH-R Signaling Pathway

GnRH receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Activation of the receptor by GnRH leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. GnRH-R can also couple to other G-proteins like Gs, leading to cAMP production, and can activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway.

Caption: GnRH Receptor Signaling Pathway.

Binding Affinity Assay

A competitive radioligand binding assay is commonly used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.

Protocol:

-

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-labeled agonist or antagonist).

-

Unlabeled GnRH (for determining non-specific binding).

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

96-well plates and filtration apparatus.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test antagonist.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GnRH.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the antagonist.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assays

Functional assays measure the ability of the antagonist to inhibit the biological response induced by a GnRH agonist.

Objective: To measure the inhibition of GnRH-stimulated IP accumulation by this compound.

Protocol:

-

Materials:

-

Cells expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

-

GnRH agonist.

-

This compound.

-

IP accumulation assay kit (commercially available).

-

-

Procedure:

-

Plate the cells in 96-well plates and grow to confluency.

-

Label the cells with [³H]-myo-inositol overnight.

-

Wash the cells and pre-incubate with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation).

-

Stimulate the cells with a fixed concentration of a GnRH agonist (e.g., EC80).

-

Lyse the cells and isolate the total inositol phosphates using ion-exchange chromatography.

-

Measure the radioactivity by liquid scintillation counting.

-

Plot the IP accumulation against the antagonist concentration and determine the IC50 value.

-

Objective: To measure the inhibition of GnRH-stimulated ERK phosphorylation by this compound.

Protocol:

-

Materials:

-

Cells expressing the human GnRH receptor.

-

GnRH agonist.

-

This compound.

-

Assay kits for measuring phosphorylated ERK (p-ERK), such as AlphaScreen SureFire or HTRF.

-

-

Procedure:

-

Plate the cells in 96-well plates and serum-starve overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a GnRH agonist for a short period (e.g., 5-10 minutes).

-

Lyse the cells and measure the levels of p-ERK according to the manufacturer's instructions for the chosen assay kit.

-

Plot the p-ERK signal against the antagonist concentration and determine the IC50 value.

-

Data Presentation

Quantitative Data Summary for GnRH-R Antagonists

| Antagonist | Receptor | Assay Type | Potency (IC50/Ki) | Reference |

| This compound | Human GnRH-R | Binding Affinity | IC50 = 0.57 nM | |

| Human GnRH-R | Functional (in vitro) | IC50 = 2.18 nM | ||

| Degarelix Analog 7 | Human GnRH-R | Functional (in vitro) | IC50 = 5.22 nM | |

| Degarelix Analog 8 | Human GnRH-R | Functional (in vitro) | IC50 = 36.95 nM | |

| CMPD1 | Human GnRH-R | Binding Affinity | Ki = 6.0 nM | |

| Rat GnRH-R | Binding Affinity | Ki = 3.8 nM | ||

| Mouse GnRH-R | Binding Affinity | Ki = 2.2 nM | ||

| Cetrorelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.84 nM | |

| Ganirelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.61 nM | |

| Teverelix | Human GnRH-R | cAMP Inhibition | IC50 = 0.49 nM |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel GnRH-R antagonist.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide has provided a detailed framework for the synthesis, characterization, and pharmacological evaluation of a novel GnRH-R antagonist. The protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the discovery and development of new therapeutic agents targeting the GnRH receptor. The systematic approach outlined, from chemical synthesis to in vitro characterization, is crucial for advancing our understanding of GnRH-R antagonists and their potential clinical applications.

References

- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: map04912 [genome.jp]

- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 4. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

The Dawn of Gonadotropin-Releasing Hormone Receptor Antagonism: A Technical Guide to the First-Generation Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and core pharmacological characterization of the first-generation Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonists. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the foundational science that paved the way for modern hormonal therapies. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to GnRH-R Antagonism

The gonadotropin-releasing hormone (GnRH) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of the hypothalamic-pituitary-gonadal axis. Upon binding of GnRH, the receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. These gonadotropins, in turn, stimulate the gonads to produce sex steroids. The development of GnRH-R antagonists, which competitively block the GnRH receptor, marked a significant advancement in medicine, offering a method for inducing a rapid and reversible suppression of gonadotropin and sex steroid levels.[1][2] This approach avoids the initial surge in hormone levels seen with GnRH agonists, a "flare effect" that can be detrimental in certain clinical situations.[2]

The journey to the first clinically viable GnRH-R antagonists was a multi-generational effort. The initial challenge in developing these antagonists was to modify the native GnRH decapeptide to create a molecule that could bind with high affinity to the receptor without activating it.[2] Early research focused on substitutions at various amino acid positions of the GnRH molecule. While these efforts led to the discovery of potent antagonists, the first-generation compounds were often hampered by side effects, most notably histamine release, which limited their clinical utility.[3]

Quantitative Data on First-Generation GnRH-R Antagonists

The following tables summarize the in vitro and in vivo pharmacological properties of some of the first-generation GnRH-R antagonists. This data provides a comparative overview of their binding affinities, functional potencies, and histamine-releasing activities.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonist Potency

| Antagonist Compound | Receptor Binding Affinity (Ki) | In Vitro Antagonist Potency (IC50) | Reference |

| [Ac-D2Nal¹,D4ClPhe²,D3Pal³,Arg⁵,DGlu⁶(AA),DAla¹⁰]GnRH (Nal-Glu) | Not explicitly found in a comparable format | Not explicitly found in a comparable format | |

| [Ac-D-pClPhe¹,²,D-Trp³,D-Arg⁶,D-Ala¹⁰]-LHRH (Org 30276) | Not explicitly found in a comparable format | Not explicitly found in a comparable format | |

| [Ac-D-NAL(2)¹,4FD-Phe²,D-Trp³,D-Arg⁶]-LHRH | Not explicitly found in a comparable format | Not explicitly found in a comparable format |

Note: Specific Ki and IC50 values for the very first generation antagonists in a standardized, comparative format have proven difficult to source from the available literature, which tends to focus on later, more clinically successful compounds. The development of these early antagonists often involved a rapid evolution of structures with data presented in varied formats across numerous publications.

Table 2: In Vivo Potency and Histamine Release of First-Generation Antagonists

| Antagonist Compound | In Vivo Potency (ED50 for Ovulation Inhibition in Rats) | Histamine Release (ED50 in µ g/rat ) | Reference |

| [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,⁶,hArg(Et)₂(⁸),D-Ala¹⁰]GnRH | 0.6 µ g/rat | 196 µg/mL (EC50) | |

| [N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,D-hArg(Et)₂(⁶),hArg(Et)₂(⁸),D-Ala¹⁰]GnRH (Ganirelix) | 0.29 µ g/rat | 13 µg/mL (EC50) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of first-generation GnRH-R antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GnRH receptor.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).

-

Unlabeled GnRH antagonist (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of cell membrane preparation.

-

Increasing concentrations of the unlabeled antagonist.

-

A fixed concentration of the radiolabeled GnRH analog.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add a high concentration of unlabeled GnRH to saturate the receptors.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and use non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a GnRH-R antagonist to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH signaling pathway.

Materials:

-

Cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).

-

myo-[³H]inositol.

-

GnRH agonist.

-

GnRH antagonist (test compound).

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin.

-

Formic acid.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells in multi-well plates and allow them to adhere. Label the cells by incubating them with myo-[³H]inositol in inositol-free medium overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

-

Antagonist Treatment: Add increasing concentrations of the GnRH-R antagonist to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of a GnRH agonist to the wells and incubate for a specific time (e.g., 30-60 minutes) to stimulate inositol phosphate production.

-

Extraction: Stop the reaction by adding a solution like ice-cold formic acid.

-

Separation: Transfer the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol. Elute the inositol phosphates with a high concentration of formic acid.

-

Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphate as a function of the antagonist concentration. Use non-linear regression to determine the IC₅₀ of the antagonist.

Histamine Release Assay

This assay is crucial for evaluating the potential for GnRH-R antagonists to cause histamine-related side effects.

Materials:

-

Rat peritoneal mast cells or human skin explants.

-

GnRH antagonist (test compound).

-

Buffer (e.g., Tyrode's solution).

-

Positive control (e.g., compound 48/80).

-

o-phthalaldehyde (OPT) for fluorometric detection.

-

Perchloric acid.

-

Fluorometer.

Procedure:

-

Cell/Tissue Preparation: Isolate mast cells from the peritoneal cavity of rats or prepare human skin explants.

-

Incubation: Incubate the cells or tissue with different concentrations of the GnRH-R antagonist in a suitable buffer at 37°C for a defined period (e.g., 30 minutes).

-

Sample Collection: Centrifuge the cell suspension or collect the supernatant from the tissue explants.

-

Histamine Measurement:

-

Add perchloric acid to the supernatant to precipitate proteins.

-

Neutralize the supernatant.

-

Add OPT to the supernatant and incubate to form a fluorescent derivative of histamine.

-

Measure the fluorescence using a fluorometer.

-

-

Data Analysis: Calculate the amount of histamine released at each antagonist concentration. The ED₅₀ (the concentration that causes 50% of the maximal histamine release) can be determined by plotting the histamine release against the antagonist concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the discovery of GnRH-R antagonists.

Caption: GnRH Receptor Signaling and Antagonism.

Caption: GnRH-R Antagonist Discovery Workflow.

References

- 1. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of GnRH Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. The GnRH receptor, a key regulator of the hypothalamic-pituitary-gonadal axis, is a well-established therapeutic target for a range of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer. The development of GnRH receptor antagonists has evolved from peptide-based therapeutics to orally bioavailable small molecules, representing a significant advancement in patient care. This guide details the chemical scaffolds, key molecular interactions, and quantitative SAR data that have driven the discovery and optimization of these agents. Furthermore, it provides detailed protocols for the key in vitro and in vivo assays used to characterize their pharmacological properties.

Introduction to GnRH Receptor Antagonism

The GnRH receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous decapeptide GnRH, stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] GnRH antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex steroid levels without the initial "flare" effect observed with GnRH agonists.[2] The therapeutic utility of GnRH antagonists has spurred extensive research into the development of both peptide and non-peptide antagonists.

The initial GnRH antagonists were peptide analogs of the native GnRH decapeptide. While effective, these peptide-based drugs suffer from poor oral bioavailability and require parenteral administration.[3] This limitation led to a significant effort in the discovery and development of small molecule, non-peptide GnRH antagonists that could be administered orally. This guide will focus primarily on the SAR of these non-peptide antagonists.

Key Chemical Scaffolds and their Structure-Activity Relationships

The development of non-peptide GnRH-R antagonists has been characterized by the exploration of diverse chemical scaffolds. Two of the most prominent and clinically successful scaffolds are the uracil derivatives and the thienopyrimidine derivatives.

Uracil-Based Antagonists

The uracil scaffold has proven to be a highly fruitful starting point for the development of potent GnRH-R antagonists, culminating in the discovery of elagolix, the first orally active non-peptide GnRH antagonist to receive regulatory approval. The general structure of the uracil-based antagonists features key substitution points that have been extensively studied to optimize potency and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Uracil-Based GnRH-R Antagonists

| Compound/Series | R1 (N1-position) | R3 (N3-position) | R5 (C5-position) | R6 (C6-position) | hGnRH-R Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Lead Compound | 2,6-difluorobenzyl | Substituted phenethyl | Substituted aryl | Methyl | Moderate | - |

| Elagolix | 2-fluoro-6-(trifluoromethyl)benzyl | (R)-1-phenylethylamino-butyric acid | 2-fluoro-3-methoxyphenyl | Methyl | 0.9 | 1.1 |

| Analog Series 1 | Varied substituted benzyls | (R)-1-phenylethyl | 2-fluorophenyl | Methyl | 1-50 | 2-100 |

| Analog Series 2 | 2,6-difluorobenzyl | Varied phenethylamines | 2-fluoro-3-methoxyphenyl | Varied alkyls | 0.5-20 | 1-30 |

| Analog Series 3 | 2-fluoro-6-(trifluoromethyl)benzyl | (R)-1-phenylethylamino-butyric acid | Varied substituted phenyls | Methyl | 0.8-15 | 1-25 |

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

The SAR studies on uracil derivatives have revealed several key insights:

-

N1-Substituent: A substituted benzyl group, particularly with fluorine atoms at the 2 and 6 positions, is crucial for high-affinity binding. This is exemplified by the 2,6-difluorobenzyl group in many potent antagonists.

-

N3-Substituent: A phenethylamino side chain at the N3 position is a common feature. The stereochemistry of this side chain is critical, with the (R)-configuration generally conferring higher potency. Modifications to the terminal amino group, such as the incorporation of a butyric acid moiety in elagolix, can improve pharmacokinetic properties.

-

C5-Substituent: A substituted aryl group at the C5 position is essential for potent antagonism. The nature and position of substituents on this aryl ring significantly impact binding affinity. For instance, a 2-fluoro-3-methoxyphenyl group is found in elagolix.

-

C6-Substituent: A small alkyl group, typically a methyl group, at the C6 position is generally preferred for optimal activity.

Thienopyrimidine-Based Antagonists

The thieno[2,3-d]pyrimidine-2,4-dione scaffold is another key chemotype that has led to the development of clinically successful GnRH-R antagonists, including relugolix.

Table 2: Structure-Activity Relationship of Thienopyrimidine-Based GnRH-R Antagonists

| Compound/Series | R1 (N1-position) | R3 (N3-position) | R5 (C5-position) | R6 (C6-position) | hGnRH-R Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Lead Compound | Substituted benzyl | Substituted aryl | (dimethylamino)methyl | Substituted phenyl | Moderate | - |

| Relugolix | 2,6-difluorobenzyl | 6-methoxypyridazin-3-yl | (dimethylamino)methyl | 4-(3-methoxyureido)phenyl | 0.12 | 0.33 |

| Analog Series 4 | Varied substituted benzyls | 6-methoxypyridazin-3-yl | (dimethylamino)methyl | 4-(ureido)phenyl | 0.1-10 | 0.2-15 |

| Analog Series 5 | 2,6-difluorobenzyl | Varied heteroaryls | (dimethylamino)methyl | 4-(3-methoxyureido)phenyl | 0.05-5 | 0.1-8 |

| Analog Series 6 | 2,6-difluorobenzyl | 6-methoxypyridazin-3-yl | Varied aminoalkyls | 4-(3-methoxyureido)phenyl | 0.2-25 | 0.5-40 |

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Key SAR findings for the thienopyrimidine series include:

-

N1-Substituent: Similar to the uracil series, a 2,6-difluorobenzyl group at the N1 position is highly favorable for potent receptor antagonism.

-

N3-Substituent: A variety of substituted aryl and heteroaryl groups can be tolerated at the N3 position. The 6-methoxypyridazin-3-yl group present in relugolix is a key contributor to its high potency.

-

C5-Substituent: A (dimethylamino)methyl group at the C5 position is a common feature in this series and is important for activity.

-

C6-Substituent: A substituted phenyl ring at the C6 position is crucial. The urea-containing substituent, specifically the 4-(3-methoxyureido)phenyl group in relugolix, plays a significant role in high-affinity binding and overall antagonist activity.

GnRH Receptor Signaling Pathway

Understanding the signaling cascade initiated by GnRH receptor activation is fundamental to characterizing the mechanism of action of its antagonists. The GnRH receptor primarily couples to the Gq/11 family of G proteins.

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

The characterization of GnRH-R antagonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GnRH receptor by competing with a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Unlabeled test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Radiolabeled GnRH antagonist (e.g., [¹²⁵I]-Cetrorelix) at a fixed concentration (typically near its Kd value).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled GnRH antagonist.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit GnRH-stimulated production of inositol phosphates, a downstream second messenger of Gq/11 signaling.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Seed cells expressing the GnRH receptor in a 96-well plate.

-

The following day, replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells with assay buffer (e.g., HBSS containing 10 mM LiCl). LiCl is included to inhibit the degradation of inositol monophosphate.

-

Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a GnRH agonist (typically the EC₈₀ concentration) for 30-60 minutes.

-

-

IP Extraction and Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M formic acid).

-

Transfer the cell lysates to a column containing anion-exchange resin.

-

Wash the column to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate).

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calcium Mobilization Assay

This high-throughput functional assay measures the ability of an antagonist to block GnRH-induced increases in intracellular calcium concentration.

References

In Vitro Binding Affinity of GnRH-R Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of GnRH-R antagonist 1, also known as compound 21a. The document details its binding affinity, the experimental protocols for its determination, and the underlying signaling pathways of the Gonadotropin-Releasing Hormone (GnRH) receptor.

Core Data: Binding Affinity of this compound

This compound is a potent, orally bioavailable, and membrane-permeable antagonist of the GnRH receptor.[1][2] Its in vitro efficacy is characterized by a high binding affinity and robust antagonistic activity.[1][2] The key quantitative data are summarized in the table below.

| Parameter | Value (IC50) | Description |

| Binding Affinity | 0.57 nM | The concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.[1] |

| In Vitro Antagonistic Activity | 2.18 nM | The concentration of this compound required to inhibit 50% of the GnRH-induced biological response in vitro. |

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by GnRH, it initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This compound competitively binds to the receptor, preventing the initiation of this cascade. The signaling pathway is depicted below.

Caption: GnRH Receptor Signaling Pathway.

Experimental Protocols

The in vitro binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to displace a radiolabeled ligand from the GnRH receptor.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay is outlined below.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Cell Membranes:

-

Cell lines stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Radioligand and Competitor Preparation:

-

A suitable radioligand, such as [125I]-labeled triptorelin or a tritiated GnRH analog, is used at a fixed concentration (typically at or below its Kd value).

-

A range of concentrations of the unlabeled this compound is prepared by serial dilution.

3. Binding Assay:

-

The cell membrane preparation is incubated in a buffer solution containing the radioligand and varying concentrations of the unlabeled antagonist.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist or antagonist.

-

Total binding is determined in the absence of any competitor.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

5. Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

6. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

References

A Deep Dive into GnRH-R Antagonist 1 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data central to the study of Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist 1 target engagement. Understanding how a drug candidate interacts with its intended target is a cornerstone of modern drug development, ensuring efficacy and minimizing off-target effects. This document details the crucial experiments, presents key quantitative data, and visualizes the complex biological and experimental processes involved.

Introduction to GnRH-R and its Antagonists

The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[1][2] When activated by its natural ligand, GnRH, it triggers a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3][4] These gonadotropins are essential for regulating steroidogenesis and gametogenesis.

GnRH-R antagonists are a class of drugs that competitively bind to the GnRH-R without activating it, thereby blocking the downstream signaling cascade. This leads to a rapid and reversible suppression of gonadotropins and sex hormones. Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare effect"), antagonists provide immediate suppression, making them valuable therapeutic agents for hormone-dependent conditions such as advanced prostate cancer, endometriosis, uterine fibroids, and in assisted reproduction technologies.

Target engagement studies are critical to confirm that a GnRH-R antagonist binds to its intended receptor in vitro and in vivo, and to quantify the extent and duration of this interaction. This data is essential for optimizing dosing regimens and predicting clinical efficacy.

Quantitative Data on GnRH-R Antagonists

The following tables summarize key quantitative parameters for several GnRH-R antagonists, providing a comparative view of their potency and binding characteristics.

Table 1: In Vitro Binding Affinity and Antagonistic Activity

| Compound | Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| GnRH-R antagonist 1 (compound 21a) | GnRH-R | Binding Affinity | IC50 | 0.57 | |

| This compound (compound 21a) | GnRH-R | Antagonistic Activity | IC50 | 2.18 | |

| Relugolix (TAK-385) | Human GnRH-R | Binding Affinity | IC50 | 0.33 | |

| Relugolix (TAK-385) | Monkey GnRH-R | Binding Affinity | IC50 | 0.32 | |

| CMPD1 | Human GnRH-R | Binding Affinity | Ki | 6.0 | |

| CMPD1 | Rat GnRH-R | Binding Affinity | Ki | 3.8 | |

| CMPD1 | Mouse GnRH-R | Binding Affinity | Ki | 2.2 | |

| GnRH-R antagonist-3 | Rat GnRH-R | Antagonistic Activity | IC50 | 94 | |

| GnRH-R antagonist-3 | Human GnRH-R | Antagonistic Activity | IC50 | 275 | |

| Cetrorelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 1-10 (range) | |

| Ganirelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 100-1000 (range) | |

| Teverelix | HEK293/GnRHR cells | Inhibition of GnRH-induced Ca2+ signal | IC50 | 100-1000 (range) | |

| Nafarelin | hGnRH receptor | Binding Affinity | Ki | 0.06 | |

| GnRH (natural ligand) | hGnRH receptor | Binding Affinity | Ki | 13 |

Table 2: In Vivo Pharmacodynamic Effects

| Compound | Animal Model | Dose | Effect | Duration | Reference |

| This compound | Adult Sprague-Dawley rats | 12 mg/kg (p.o.) | Inhibition of circulating testosterone | > 24 hours | |

| CMPD1 | Castrated male rats | Dose-dependent (i.v. & p.o.) | Suppression of GnRH-mediated LH elevation | Not specified | |

| CMPD1 | Intact male rats | Dose-dependent (i.v. & p.o.) | Suppression of testosterone | Not specified |

GnRH Receptor Signaling Pathways

The binding of GnRH to its receptor primarily activates the Gαq/11 protein. This initiates a cascade involving phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of mitogen-activated protein kinase (MAPK) cascades, ultimately resulting in the synthesis and secretion of gonadotropins. GnRH antagonists block this entire process by preventing the initial receptor activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What's the latest update on the ongoing clinical trials related to GnRHR? [synapse.patsnap.com]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Deep Dive into the Selectivity and Specificity of GnRH Receptor Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and specificity of first-generation Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of GnRH receptor antagonism, presents quantitative binding data, details key experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to GnRH Receptor Antagonism

The Gonadotropin-Releasing Hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in the reproductive endocrine system. Upon binding of its endogenous ligand, GnRH, the receptor initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] GnRH antagonists are a class of drugs that competitively bind to the GnRH-R, thereby preventing the endogenous GnRH from exerting its effects and leading to a rapid and reversible suppression of gonadotropins and sex steroids.[2] This mechanism of action is distinct from GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors.[3]

The clinical utility of GnRH antagonists spans a range of applications, including assisted reproductive technologies to prevent premature LH surges, and the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[4][5] Key examples of GnRH antagonists include the peptide-based drugs Cetrorelix and Ganirelix, and the non-peptide, orally active small molecules Elagolix and Relugolix.

Selectivity and Specificity of GnRH-R Antagonists

The therapeutic efficacy and safety of a GnRH antagonist are intrinsically linked to its selectivity and specificity. Selectivity refers to the ability of a drug to bind to its intended target receptor with significantly higher affinity than to other receptors. Specificity, a related but distinct concept, describes the functional consequence of this binding, where the drug elicits a therapeutic effect through its on-target action with minimal off-target effects.

High selectivity for the GnRH-R is crucial to minimize the potential for adverse effects that could arise from interactions with other receptors, ion channels, enzymes, or transporters. Off-target binding can lead to a range of undesirable pharmacological effects.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. The following tables summarize the available quantitative data for the on-target and off-target binding of selected GnRH-R antagonists.

| Antagonist | GnRH-R Binding Affinity (Ki / IC50) | Reference(s) |

| Elagolix | Kd = 54 pM | |

| Relugolix | IC50 = 0.08 nM | |

| Cetrorelix | Kd = 0.202 nM, IC50 = 1.21 nM | |

| Ganirelix | Data not available in reviewed sources |

Table 1: On-Target Binding Affinities of GnRH-R Antagonists

| Antagonist | Off-Target Screening Panel Results | Reference(s) |

| Elagolix | Tested at 10 µM against a panel of 100 off-target receptors, ion channels, enzymes, and transporters with no significant activity observed. | |

| Relugolix | More than 100-fold selective for the GnRH receptor over a panel of other GPCRs, enzymes, and ion channels. | |

| Cetrorelix | Data from a comprehensive off-target screening panel was not available in the reviewed sources. | |

| Ganirelix | Data from a comprehensive off-target screening panel was not available in the reviewed sources. |

Table 2: Off-Target Selectivity of GnRH-R Antagonists

Note: The lack of comprehensive, directly comparable quantitative data from head-to-head selectivity screening studies across a broad panel of receptors for all four antagonists is a limitation of the currently available public domain literature.

Key Signaling Pathways

The GnRH receptor primarily couples to the Gq/11 G-protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38). These pathways are crucial for the transcription of gonadotropin subunit genes.

Experimental Protocols

Assessing the selectivity and specificity of GnRH-R antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay for GnRH Receptor

This assay is used to determine the binding affinity of a test compound for the GnRH receptor.

Objective: To determine the Ki of a test antagonist for the GnRH receptor.

Materials:

-

Cell membranes prepared from cells expressing the human GnRH receptor.

-

Radioligand (e.g., a radioiodinated GnRH agonist or antagonist).

-

Test antagonist at various concentrations.

-

Non-specific binding control (a high concentration of a known GnRH-R ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protease inhibitor cocktail).

-

GF/C filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test antagonist at various concentrations (typically a serial dilution).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation.

-

For total binding wells, add buffer instead of the test antagonist.

-

For non-specific binding wells, add a high concentration of a known GnRH-R ligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test antagonist concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of a test antagonist in blocking GnRH-R activation.

Materials:

-

Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).

-

GnRH agonist (as a stimulant).

-

Test antagonist at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

-

Cell Plating: Seed the GnRH-R expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye, prepared according to the manufacturer's instructions, to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

-

Antagonist Pre-incubation: Add various concentrations of the test antagonist to the wells and incubate for a short period.

-

Calcium Measurement: Place the cell plate into the FLIPR instrument. Record a baseline fluorescence reading.

-

Agonist Stimulation: The instrument automatically adds a pre-determined concentration of the GnRH agonist (typically the EC80 concentration) to the wells.

-

Data Acquisition: Continue to record the fluorescence intensity over time to measure the calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

MAPK (ERK) Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to inhibit the downstream signaling of the GnRH receptor by measuring the phosphorylation of ERK, a key component of the MAPK pathway.

Objective: To determine if the test antagonist can block GnRH-induced ERK phosphorylation.

Materials:

-

GnRH-R expressing cells.

-

GnRH agonist.

-

Test antagonist.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Culture GnRH-R expressing cells to near confluence. Serum-starve the cells for several hours. Pre-treat the cells with the test antagonist for a specified time. Stimulate the cells with a GnRH agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with an antibody against total ERK1/2 as a loading control.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

In Vivo Assessment of Efficacy and Off-Target Effects

In vivo studies in animal models are essential to evaluate the efficacy of GnRH antagonists in a physiological context and to identify potential off-target effects.

Objective: To assess the in vivo efficacy and potential reproductive and developmental toxicity of a GnRH antagonist.

Animal Model: Typically, rats are used for reproductive toxicology studies.

General Protocol (based on OECD Guidelines, e.g., OECD 422):

-

Dose Range Finding: Conduct preliminary studies to determine appropriate dose levels.

-

Main Study:

-

Administer the test antagonist at multiple dose levels to groups of male and female rats for a specified period before mating, during mating, and for females, throughout gestation and lactation.

-

Monitor the animals for clinical signs of toxicity, effects on the estrous cycle, mating performance, fertility, and pregnancy outcomes.

-

Evaluate the offspring for viability, growth, and development.

-

-

Necropsy and Histopathology: At the end of the study, perform a detailed necropsy and histopathological examination of reproductive organs and other relevant tissues from both the parental animals and the offspring to identify any treatment-related changes.

Logical Relationship of Selectivity and Specificity

The concepts of selectivity and specificity are hierarchical and crucial for drug development. High selectivity is a prerequisite for achieving high specificity.

Conclusion

The selectivity and specificity of GnRH receptor antagonists are paramount to their clinical success. While current data indicates that modern GnRH antagonists like Elagolix and Relugolix have high selectivity for the GnRH receptor, a comprehensive and directly comparative analysis across a broad range of off-targets remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel GnRH antagonists with optimized safety and efficacy profiles. Through rigorous in vitro and in vivo characterization, the field can continue to advance therapeutic options for a multitude of hormone-dependent diseases.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Data for GnRH-R Antagonist 1: A Technical Guide

This guide provides an in-depth overview of the early preclinical data for a potent and orally bioavailable Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, designated as GnRH-R antagonist 1 (compound 21a). This document is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical findings for this compound. All data and methodologies are synthesized from publicly available information.

Quantitative Data Summary

The initial preclinical evaluation of this compound (compound 21a) has yielded promising quantitative data regarding its binding affinity, in vitro functional activity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound [1][2]

| Parameter | Value | Description |

| Binding Affinity (IC50) | 0.57 nM | Concentration required to displace 50% of a radiolabeled ligand from the GnRH receptor. |

| Antagonistic Activity (IC50) | 2.18 nM | Concentration required to inhibit 50% of the GnRH-induced response in a functional assay. |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Sprague-Dawley Rats [1][2]

| Parameter | Route of Administration | Dose | Value | Description |

| Oral Bioavailability (F%) | Oral (p.o.) | 12 mg/kg | 44.7% | The fraction of the administered oral dose that reaches systemic circulation. |

| Testosterone Suppression | Oral (p.o.) | 12 mg/kg | Significant suppression for >24h | Demonstrates the duration of the antagonist's effect on the hypothalamic-pituitary-gonadal axis. |

| Testosterone Suppression | Intravenous (i.v.) | 1 mg/kg | Significant suppression for >24h | Provides a baseline for the antagonist's potency when administered directly into the bloodstream. |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical experiments for this compound.

GnRH Receptor Binding Assay

This assay was performed to determine the binding affinity of this compound to the GnRH receptor.

-

Objective: To quantify the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the GnRH receptor by 50% (IC50).

-

Methodology:

-

Receptor Preparation: Membranes from cells stably expressing the human GnRH receptor were prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled GnRH analog (e.g., 125I-labeled GnRH agonist or antagonist) was used as the tracer.

-

Competition Assay: A constant concentration of the radioligand was incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound radioligand was separated from free radioligand, commonly through vacuum filtration over glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value.

-

In Vitro Functional Antagonism Assay

This assay was conducted to evaluate the functional antagonistic activity of this compound.

-

Objective: To measure the ability of this compound to inhibit the intracellular signaling cascade initiated by GnRH binding to its receptor.

-

Methodology:

-

Cell Line: A cell line endogenously or recombinantly expressing the GnRH receptor was used (e.g., pituitary cells or a transfected cell line like CHO or HEK293).

-

Stimulation: Cells were pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of GnRH.

-

Endpoint Measurement: The cellular response to GnRH stimulation was measured. A common endpoint is the quantification of a second messenger, such as inositol monophosphate (IP-1), which accumulates in the presence of a phosphodiesterase inhibitor.

-

Detection: The concentration of the second messenger was determined using a commercially available assay kit (e.g., HTRF or ELISA).

-

Data Analysis: The IC50 value was calculated by plotting the inhibition of the GnRH-induced response against the concentration of this compound.

-

In Vivo Pharmacokinetics and Testosterone Suppression in a Rat Model

These studies were performed to assess the oral bioavailability and in vivo efficacy of this compound.

-

Animal Model: Adult male Sprague-Dawley rats were utilized for these experiments.[3]

-

Pharmacokinetics Study:

-

Dosing: A single dose of this compound was administered to two groups of rats: one group received an intravenous (i.v.) dose, and the other received an oral (p.o.) dose.

-

Blood Sampling: Blood samples were collected at various time points after dosing.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated for both routes of administration. The oral bioavailability (F%) was determined by the formula: F% = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.

-

-

Testosterone Suppression Study:

-

Dosing: A single oral dose of this compound was administered to a group of male rats.

-

Blood Sampling: Blood samples were collected at baseline and at multiple time points post-dosing.

-

Hormone Analysis: Serum testosterone levels were measured using a validated immunoassay (e.g., ELISA or RIA).

-

Data Analysis: The change in testosterone levels from baseline over time was evaluated to determine the extent and duration of suppression.

-

Mandatory Visualizations

GnRH Receptor Signaling Pathway